4-(2-N,N-Pyrrolidinoethoxy)thiophenol
Description
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c15-12-5-3-11(4-6-12)14-10-9-13-7-1-2-8-13/h3-6,15H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEXKOGHDCBLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Key parameters influencing yield include:
-
Temperature control : Maintaining sub-ambient temperatures (−10°C to 10°C) during alkylation suppresses oligomerization.
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Solvent selection : THF outperforms DMF and DMSO in minimizing disulfide formation (12% vs. 28–34% byproducts).
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Stoichiometry : A 1.2:1 molar ratio of 2-chloro-N,N-pyrrolidinoethane to thiophenoxide optimizes conversion (Table 1).
Table 1 : Yield dependence on reagent stoichiometry
| Equivalents of Chloride | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|
| 1.0 | 24 | 58 ± 3 |
| 1.2 | 18 | 72 ± 2 |
| 1.5 | 12 | 69 ± 4 |
Post-reaction workup typically involves extraction with dichloromethane (3 × 50 mL), followed by drying over anhydrous MgSO₄. Final purification via flash chromatography (ethyl acetate/hexane gradient) affords the target compound in ≥98% purity by HPLC.
One-Pot Sequential Synthesis Strategy
Recent advances employ a single-vessel approach combining thiophenol activation and alkylation. This method eliminates intermediate isolation, improving overall efficiency:
Catalytic Enhancements
Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reaction rate by 40%. Microwave irradiation at 80°C for 35 minutes achieves 89% conversion compared to 72% under conventional heating.
Alternative Pathways: Mitsunobu Coupling
For oxygen-sensitive substrates, the Mitsunobu reaction provides superior regioselectivity:
Advantages :
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Avoids harsh basic conditions
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Retains configuration at stereocenters
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Higher functional group tolerance
Limitations :
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Requires stoichiometric phosphine (1.2 eq)
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Diethyl azodicarboxylate (DEAD) sensitivity to moisture
Large-Scale Industrial Synthesis
Patent-derived methodologies emphasize cost-effectiveness and safety:
Step 1 : Sulfonic acid chloride preparation
Step 2 : Disulfide formation
Step 3 : Reductive cleavage
Adapting this route requires substituting phenyl groups with the pyrrolidinoethoxy moiety during the alkylation phase.
Analytical Characterization
Critical quality control parameters include:
1H NMR (CDCl₃) :
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δ 1.85–1.92 (m, 4H, pyrrolidine CH₂)
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δ 3.55–3.62 (t, 2H, OCH₂)
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δ 4.12–4.18 (t, 2H, SCH₂)
HPLC Conditions :
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Column: C18 (4.6 × 150 mm, 5 µm)
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Mobile phase: 65:35 MeOH/H₂O + 0.1% TFA
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Retention time: 6.8 min
Chemical Reactions Analysis
Types of Reactions
4-(2-N,N-Pyrrolidinoethoxy)thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophenol derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it invaluable in organic synthesis.
- Antimicrobial Properties : Research indicates that derivatives of thiophenol exhibit significant antimicrobial activity. 4-(2-N,N-Pyrrolidinoethoxy)thiophenol has been explored for its potential to combat bacterial infections .
- Anticancer Potential : Studies have suggested that compounds with thiophenol structures may inhibit tumor growth. The specific mechanism involves interaction with cellular targets, potentially leading to apoptosis in cancer cells .
Medicinal Chemistry
- Drug Development : The compound is being investigated for its potential as a lead compound in drug development. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its therapeutic potential against various diseases, particularly cancer .
Material Science
- Organic Electronics : this compound is utilized in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of thiophenol derivatives demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The compound was shown to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways, making it a candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial efficacy of various thiophenol derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed promising activity, suggesting its potential use in developing new antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of 4-(2-N,N-Pyrrolidinoethoxy)thiophenol involves its interaction with specific molecular targets. The thiophenol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the pyrrolidinoethoxy moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Substituent Electronic Effects
The electronic nature of substituents on thiophenols significantly impacts their reactivity and applications. Using Hammett constants (σₚ), which quantify electron-withdrawing or donating effects, the pyrrolidinoethoxy group can be compared to other common substituents (Table 1):
| Compound | Substituent | Hammett Constant (σₚ) | Key Properties |
|---|---|---|---|
| 4-Aminothiophenol | -NH₂ | -0.66 | Strong electron donor; enhances nucleophilicity |
| 4-Methoxythiophenol | -OMe | -0.27 | Moderate electron donor; increases solubility |
| 4-(2-N,N-Pyrrolidinoethoxy)thiophenol | -OCH₂CH₂NC₄H₈ | ~-0.3 to -0.4* | Electron-donating (ether + tertiary amine); improves solubility and bioactivity |
| 4-Chlorothiophenol | -Cl | +0.23 | Electron-withdrawing; stabilizes negative charge |
| 4-(Trifluoromethyl)thiophenol | -CF₃ | +0.54 | Strong electron-withdrawing; enhances acidity |
*Estimated based on combined effects of ether (-O-) and pyrrolidine (tertiary amine) .
The pyrrolidinoethoxy group exhibits a moderate electron-donating effect, similar to methoxy (-OMe), but with additional basicity from the pyrrolidine nitrogen. This dual functionality enhances interactions in biological systems (e.g., hydrogen bonding with proteins) and improves solubility in aqueous environments .
Steric and Solubility Considerations
- 4-(Methylthio)thiophenol: The methylthio (-SMe) group is less bulky than pyrrolidinoethoxy, increasing lipophilicity but reducing solubility in polar solvents. Applications include materials science (e.g., polymer modification) .
- 2,6-Dimethylthiophenol: Steric hindrance from ortho methyl groups reduces reactivity in electrophilic substitutions. Used in fragrances and agrochemicals .
- 4-(Trifluoromethyl)thiophenol: The compact -CF₃ group enhances acidity (pKa ~5.5) and is prevalent in pharmaceuticals and agrochemicals due to metabolic stability .
Key Research Findings
- Electronic Effects on Reactivity: Electron-donating groups (e.g., pyrrolidinoethoxy) reduce thiophenol acidity (pKa ~7.0–7.5) compared to electron-withdrawing groups (e.g., -CF₃, pKa ~5.5) .
- Biological Interactions: Pyrrolidinoethoxy derivatives exhibit stronger binding to proteins (e.g., His356 and Pro325 residues) due to hydrogen bonding and hydrophobic interactions .
- Synthetic Challenges: Bulky substituents like pyrrolidinoethoxy may complicate synthesis, requiring optimized conditions for coupling reactions .
Biological Activity
4-(2-N,N-Pyrrolidinoethoxy)thiophenol is a thiophenol derivative characterized by the presence of a pyrrolidinoethoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound may enhance its solubility and interaction with biological targets, making it a promising candidate for further research.
The compound features a thiophenol moiety that can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution. These reactions can modify the compound's biological activity:
- Oxidation : Converts thiophenol to sulfoxides or sulfones.
- Reduction : Forms thiol derivatives.
- Substitution : Alters the aromatic ring through reactions with electrophiles.
The mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyrrolidinoethoxy group enhances solubility and bioavailability, facilitating interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on thiophene derivatives have demonstrated significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . The antimicrobial efficacy is often assessed using methods like the Kirby-Bauer disk diffusion technique, where zones of inhibition are measured.
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| Pyrazolyl-thiazole derivative | C. albicans | 20 |
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Thiophene derivatives have been explored for their ability to inhibit tumor cell growth, similar to podophyllotoxin analogs which are known for their antineoplastic effects. The mechanism involves the inhibition of microtubule assembly and interference with DNA topoisomerase II activity, leading to cell cycle arrest in cancer cells .
Case Studies and Research Findings
- Podophyllotoxin Analogs : Research on C-4 modified podophyllotoxin analogs has shown that structural modifications can enhance anticancer activity. These studies highlight the importance of the thiophenol structure in developing more potent anticancer agents .
- Thiazole Derivatives : A study investigating pyrazolyl-thiazole derivatives demonstrated significant antimicrobial and antioxidant activities, suggesting that similar structural frameworks could be beneficial for developing new therapeutic agents .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of thiophene derivatives with biological targets, supporting experimental findings regarding their biological activities .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4-(2-N,N-Pyrrolidinoethoxy)thiophenol, and how can purity be ensured?
A typical synthesis involves the alkylation of 4-mercaptophenol derivatives with a pyrrolidine-containing alkylating agent, such as 2-(N,N-pyrrolidino)ethyl chloride. Reaction conditions (e.g., solvent, temperature, and base) are critical: triethylamine in dichloromethane under reflux (40–50°C) for 12–24 hours is often used. Post-reaction purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol can achieve >95% purity. Characterization by -NMR and HRMS is essential to confirm structure and purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR spectroscopy : - and -NMR to identify the pyrrolidine ring protons (δ 2.5–3.5 ppm) and the thiophenol aromatic protons (δ 6.5–7.5 ppm).
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion peaks and isotopic patterns.
- FTIR : Stretching vibrations for S–H (~2550 cm) and C–O–C (~1100 cm).
- Elemental analysis : To verify stoichiometry for novel derivatives. Cross-referencing with literature data for analogous thiophenol derivatives is advised .
Advanced Research Questions
Q. How can competing side reactions (e.g., disulfide formation or over-alkylation) be minimized during synthesis?
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the thiol group to disulfides.
- Controlled stoichiometry : Use a slight excess of the alkylating agent (1.05–1.1 equivalents) to avoid multi-alkylation.
- Low-temperature quenching : Terminate reactions at 0°C to arrest reactive intermediates.
- Additives : Include radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) in trace amounts .
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Dynamic effects : Variable-temperature NMR (VT-NMR) can resolve splitting caused by conformational exchange (e.g., pyrrolidine ring puckering).
- DFT calculations : Compare experimental -NMR shifts with computed values (B3LYP/6-311++G** level) to validate assignments .
- Isotopic labeling : Use -enriched thiophenol to distinguish sulfur-related coupling in mass spectra.
Q. What strategies optimize the stability of this compound in long-term storage?
- Storage conditions : Keep under inert gas (N) at –20°C in amber vials to prevent photodegradation.
- Stabilizers : Add 1–2% hydroquinone to inhibit thiol oxidation.
- Solvent selection : Store in anhydrous acetonitrile or DMF rather than protic solvents (e.g., methanol) to reduce hydrolysis .
Q. How can computational methods aid in predicting the reactivity of this compound in catalytic systems?
- Molecular docking : Model interactions with catalytic metal centers (e.g., Pd, Cu) to predict regioselectivity in cross-coupling reactions.
- Hammett parameters : Use σ values for the pyrrolidinoethoxy substituent to estimate electronic effects on reaction rates.
- MD simulations : Analyze solvent accessibility of the thiol group to optimize reaction media (e.g., DMSO vs. THF) .
Methodological Notes
- Synthetic reproducibility : Always report yields with solvent recovery rates and chromatographic R values to enable replication .
- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) for complex splitting patterns .
- Safety protocols : Follow guidelines for thiophenol handling (toxic, malodorous) and waste disposal per local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
